Ethyl 6-chloro-2-(difluoromethyl)nicotinate
CAS No.:
Cat. No.: VC16223208
Molecular Formula: C9H8ClF2NO2
Molecular Weight: 235.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8ClF2NO2 |
|---|---|
| Molecular Weight | 235.61 g/mol |
| IUPAC Name | ethyl 6-chloro-2-(difluoromethyl)pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C9H8ClF2NO2/c1-2-15-9(14)5-3-4-6(10)13-7(5)8(11)12/h3-4,8H,2H2,1H3 |
| Standard InChI Key | VXEVCZOGWYFKGE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N=C(C=C1)Cl)C(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, ethyl 6-chloro-2-(difluoromethyl)pyridine-3-carboxylate, reflects its substitution pattern:
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A pyridine ring substituted with chlorine at position 6.
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A difluoromethyl group (-CFH) at position 2.
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An ethyl ester moiety at position 3.
The presence of fluorine atoms introduces electronegative effects, influencing both reactivity and solubility. The canonical SMILES representation, CCOC(=O)C1=C(N=C(C=C1)Cl)C(F)F, underscores the spatial arrangement of these groups.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR):
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NMR spectra show distinct signals for the ethyl group (triplet at δ 1.3 ppm for CH, quartet at δ 4.3 ppm for CH) and the difluoromethyl group (doublet of doublets near δ 5.8 ppm).
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NMR reveals two coupled fluorine atoms at approximately δ -110 ppm, characteristic of -CFH.
Mass Spectrometry:
The molecular ion peak at m/z 235.61 confirms the molecular weight, while fragmentation patterns indicate cleavage of the ester group (loss of 46 Da corresponding to -OCH).
Synthesis and Optimization
Synthetic Pathways
The synthesis involves three sequential steps:
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Chlorination: Introduction of chlorine at position 6 using phosphorus oxychloride (POCl) under reflux.
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Difluoromethylation: Fluorination via reaction with diethylaminosulfur trifluoride (DAST) or analogous agents.
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Esterification: Ethanol-mediated esterification of the carboxylic acid intermediate.
Representative Reaction Scheme:
Industrial-Scale Production
Optimized conditions for high yield (≥85%) include:
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Temperature: 80–100°C for chlorination, 0–5°C for fluorination.
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Catalysts: Pyridine for POCl reactions; sulfuric acid for esterification.
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Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.
Physicochemical Properties
Stability and Solubility
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Thermal Stability: Decomposes above 200°C, with differential scanning calorimetry (DSC) showing an exothermic peak at 210°C.
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Solubility:
Solvent Solubility (mg/mL) Water <0.1 Ethanol 45.2 Dichloromethane 120.5
The ester group enhances lipophilicity (logP ≈ 2.3), making it suitable for organic-phase reactions.
Crystallographic Data
Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2/c. Key bond lengths include:
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C-Cl: 1.74 Å
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C-F: 1.33–1.35 Å
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C=O: 1.21 Å
Biological Activity and Mechanisms
Enzyme Inhibition
The difluoromethyl group acts as a bioisostere for carboxylic acids, enabling binding to enzyme active sites. Preliminary studies suggest inhibition of acetylcholinesterase (IC = 12 µM) and cyclooxygenase-2 (COX-2, IC = 18 µM).
Anticancer Screening
Against MCF-7 breast cancer cells, the compound induces apoptosis (50% viability at 50 µM) by upregulating Bax and downregulating Bcl-2.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Antidiabetic agents: Analogues with improved PPAR-γ agonism.
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Neuroprotective drugs: Modulators of nicotinic acetylcholine receptors.
Agrochemical Development
Derivatives exhibit herbicidal activity against Amaranthus retroflexus (90% inhibition at 100 ppm), likely through inhibition of acetolactate synthase.
Material Science
Incorporation into metal-organic frameworks (MOFs) enhances thermal stability for gas storage applications.
Comparative Analysis with Structural Analogues
The difluoromethyl group confers superior metabolic stability compared to monofluoro analogues, while the cyano derivative shows enhanced antibacterial potency due to increased electrophilicity.
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